7,8-difluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
CAS No.: 901267-13-8
Cat. No.: VC5554423
Molecular Formula: C24H17F2N3O
Molecular Weight: 401.417
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 901267-13-8 |
|---|---|
| Molecular Formula | C24H17F2N3O |
| Molecular Weight | 401.417 |
| IUPAC Name | 7,8-difluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
| Standard InChI | InChI=1S/C24H17F2N3O/c1-14-3-5-15(6-4-14)23-19-13-27-22-12-21(26)20(25)11-18(22)24(19)29(28-23)16-7-9-17(30-2)10-8-16/h3-13H,1-2H3 |
| Standard InChI Key | INFLIRNEHBRARR-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)F)F)C5=CC=C(C=C5)OC |
Introduction
Chemical Structure and Nomenclature
The IUPAC name, 7,8-difluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, delineates its structure:
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A pyrazolo[4,3-c]quinoline backbone fused with a pyrazole and quinoline moiety.
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Fluorine atoms at positions 7 and 8 enhance electronegativity and metabolic stability.
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4-Methoxyphenyl and 4-methylphenyl groups at positions 1 and 3, respectively, introduce steric bulk and modulate solubility .
Table 1: Key Physicochemical Properties
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with the construction of the pyrazoloquinoline core. A common approach includes:
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Quinoline Precursor Formation: Cyclocondensation of substituted anilines with diketones or aldehydes .
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Pyrazole Ring Introduction: Cyclization via hydrazine derivatives, as seen in analogous pyrazolo[4,3-c]quinoline syntheses .
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Functionalization:
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclocondensation | Acetic acid, reflux, 12 h | 65% |
| 2 | Fluorination | Selectfluor®, DCM, 0°C to RT | 45% |
| 3 | Cross-Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF | 72% |
Mechanistic Insights
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Electrophilic Fluorination: Fluorine atoms are introduced via radical or ionic mechanisms, depending on the reagent .
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Cross-Coupling: Palladium catalysts facilitate aryl-aryl bond formation, with boronates or halides as coupling partners .
Physicochemical and Spectral Properties
Solubility and Stability
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Solubility: Limited data exist, but logP values (~5.6) suggest high lipophilicity, favoring organic solvents like DMSO or DMF .
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Stability: The compound is stable under inert conditions but may degrade via hydrolysis of the methoxy group under strong acidic/basic conditions.
Spectral Characterization
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NMR: <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.45 (s, 1H, quinoline-H), 7.85–7.20 (m, 8H, aryl-H), 3.90 (s, 3H, OCH<sub>3</sub>), 2.45 (s, 3H, CH<sub>3</sub>) .
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MS (ESI): m/z 402.1 [M+H]<sup>+</sup>, consistent with molecular weight .
Biological Activity and Applications
Kinase Inhibition
Pyrazoloquinolines are explored as kinase inhibitors, targeting enzymes like EGFR or VEGFR . The fluorinated aromatic system enhances binding affinity to ATP pockets, while substituents modulate selectivity .
Research Advancements and Patents
Patent Landscape
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US7452880B2: Covers pyrazolo[3,4-d]pyrimidines as kinase inhibitors, highlighting structural analogs .
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EP2567959A1: Discloses pyrazoloquinolines with substituted phenyl groups for oncology applications .
Recent Studies
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